Cas no 1806426-83-4 (3-Bromo-1-(5-(bromomethyl)-2-(methylthio)phenyl)propan-1-one)

3-Bromo-1-(5-(bromomethyl)-2-(methylthio)phenyl)propan-1-one is a brominated aromatic ketone derivative featuring both bromomethyl and methylthio functional groups. This compound is of interest in synthetic organic chemistry due to its reactivity as an electrophilic intermediate, particularly in nucleophilic substitution and cross-coupling reactions. The presence of two bromine atoms enhances its utility in further functionalization, enabling the construction of complex molecular frameworks. The methylthio group contributes to its stability while offering potential for subsequent transformations. This product is primarily employed in pharmaceutical and agrochemical research, where it serves as a versatile building block for the synthesis of biologically active compounds. Its well-defined structure ensures reproducibility in synthetic applications.
3-Bromo-1-(5-(bromomethyl)-2-(methylthio)phenyl)propan-1-one structure
1806426-83-4 structure
Product Name:3-Bromo-1-(5-(bromomethyl)-2-(methylthio)phenyl)propan-1-one
CAS No:1806426-83-4
MF:C11H12Br2OS
MW:352.085380554199
CID:4978106
Update Time:2025-05-26

3-Bromo-1-(5-(bromomethyl)-2-(methylthio)phenyl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-1-(5-(bromomethyl)-2-(methylthio)phenyl)propan-1-one
    • Inchi: 1S/C11H12Br2OS/c1-15-11-3-2-8(7-13)6-9(11)10(14)4-5-12/h2-3,6H,4-5,7H2,1H3
    • InChI Key: YBDZTPFBOLRPRD-UHFFFAOYSA-N
    • SMILES: BrCC1C=CC(=C(C(CCBr)=O)C=1)SC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 211
  • XLogP3: 3.4
  • Topological Polar Surface Area: 42.4

3-Bromo-1-(5-(bromomethyl)-2-(methylthio)phenyl)propan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013015238-250mg
3-Bromo-1-(5-(bromomethyl)-2-(methylthio)phenyl)propan-1-one
1806426-83-4 97%
250mg
480.00 USD 2021-06-25
Alichem
A013015238-500mg
3-Bromo-1-(5-(bromomethyl)-2-(methylthio)phenyl)propan-1-one
1806426-83-4 97%
500mg
815.00 USD 2021-06-25
Alichem
A013015238-1g
3-Bromo-1-(5-(bromomethyl)-2-(methylthio)phenyl)propan-1-one
1806426-83-4 97%
1g
1,460.20 USD 2021-06-25

Additional information on 3-Bromo-1-(5-(bromomethyl)-2-(methylthio)phenyl)propan-1-one

Introduction to 3-Bromo-1-(5-(bromomethyl)-2-(methylthio)phenyl)propan-1-one (CAS No. 1806426-83-4)

3-Bromo-1-(5-(bromomethyl)-2-(methylthio)phenyl)propan-1-one, identified by the chemical identifier CAS No. 1806426-83-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a brominated aromatic ring system coupled with a propionone backbone, making it a versatile intermediate in the synthesis of biologically active agents. The presence of both bromomethyl and methylthio substituents on the aromatic ring introduces unique reactivity, enabling diverse functionalization pathways that are highly valuable for drug discovery and development.

The structural motif of 3-Bromo-1-(5-(bromomethyl)-2-(methylthio)phenyl)propan-1-one positions it as a key building block for constructing more complex pharmacophores. The bromomethyl group, in particular, serves as a reactive handle for nucleophilic substitution reactions, allowing for the introduction of various heterocycles or other functional groups essential for achieving target-specific interactions. Meanwhile, the methylthio substituent can participate in further modifications, such as oxidation or coupling reactions, expanding the synthetic toolkit available to medicinal chemists.

In recent years, there has been growing interest in exploring the potential of arylpropionones as scaffolds for therapeutic intervention. These compounds have demonstrated promise in modulating various biological pathways, including enzyme inhibition and receptor binding. For instance, derivatives of propionone-based structures have been investigated for their activity against enzymes involved in inflammatory responses and metabolic disorders. The specific arrangement of substituents in 3-Bromo-1-(5-(bromomethyl)-2-(methylthio)phenyl)propan-1-one is thought to enhance its binding affinity and selectivity toward certain biological targets, making it an attractive candidate for further exploration.

The pharmaceutical industry has increasingly relied on structurally diverse intermediates like 3-Bromo-1-(5-(bromomethyl)-2-(methylthio)phenyl)propan-1-one to drive innovation in drug design. The ability to rapidly modify these core structures allows researchers to fine-tune physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles. Advanced computational methods, including molecular docking and virtual screening, have been employed to predict the binding modes of this compound with potential targets, providing insights into its mechanism of action.

Moreover, the synthesis of 3-Bromo-1-(5-(bromomethyl)-2-(methylthio)phenyl)propan-1-one exemplifies the intersection of organic synthesis and medicinal chemistry. The multi-step process involves strategic bromination and thiolation reactions on an aromatic precursor, followed by condensation with an appropriate ketone moiety. This synthetic route highlights the importance of optimizing reaction conditions to achieve high yields and purity while minimizing side products. Recent advancements in catalytic systems have further refined these synthetic protocols, enhancing efficiency and sustainability.

The biological evaluation of 3-Bromo-1-(5-(bromomethyl)-2-(methylthio)phenyl)propan-1-one has revealed intriguing pharmacological properties. Preclinical studies suggest that this compound exhibits moderate activity against certain cancer cell lines by inhibiting key signaling pathways involved in proliferation and survival. Additionally, its interaction with mitochondrial enzymes has been explored as a potential therapeutic strategy for neurodegenerative diseases. These findings underscore the importance of exploring novel chemical entities like 3-Bromo-1-(5-(bromomethyl)-2-(methylthio)phenyl)propan-1-one for addressing unmet medical needs.

The role of computational chemistry in analyzing the structure-activity relationships (SAR) of this compound cannot be overstated. High-throughput virtual screening has enabled researchers to identify promising derivatives by evaluating thousands of analogs based on predefined pharmacophoric features. This approach not only accelerates the drug discovery process but also provides a rational basis for designing next-generation compounds with improved efficacy and reduced toxicity.

In conclusion,3-Bromo-1-(5-(bromomethyl)-2-(methylthio)phenyl)propan-1-one (CAS No. 1806426-83-4) represents a significant asset in the pharmaceutical research landscape. Its unique structural features offer multiple avenues for chemical modification, while its demonstrated biological activity suggests potential therapeutic applications across various disease areas. As our understanding of molecular interactions continues to evolve,3-Bromo-1-(5-(bromomethyl)-2-(methylthio)phenyl)propan-1-one will undoubtedly play a crucial role in shaping future drug development strategies.

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